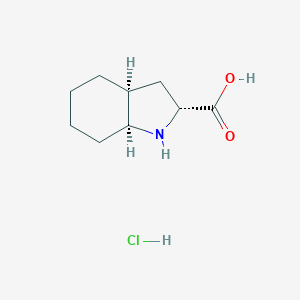

(2R,3aS,7aS)-八氢-1H-吲哚-2-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

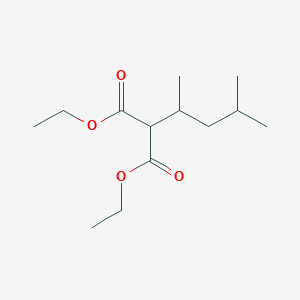

The synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been improved through the formation of a trichloromethyloxazolidinone derivative. This approach allows for effective synthesis and completely diastereoselective α-alkylation, providing a concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer (Sayago, Calaza, Jiménez, & Cativiela, 2008). Another synthesis route involves reductive cyclization to produce analogues of hexahydropyrrolo[2,3-b]indole, utilizing readily available substrates and reagents for efficient production (Hong & Yao, 2010).

Molecular Structure Analysis

The molecular structure of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its derivatives has been extensively analyzed to understand its chemical behavior and potential applications. Studies have highlighted the importance of its chiral centers and the stereochemical outcomes of reactions, especially in the context of drug synthesis and peptide incorporation (Sayago et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride often focus on its α-functionalization. The compound's structure facilitates highly selective alkylations, enabling the synthesis of α-substituted analogues with retained configuration, critical for further chemical modifications and applications in peptide synthesis (Sayago et al., 2009).

科学研究应用

羧酸对生物催化剂的抑制

羧酸,包括 (2R,3aS,7aS)-八氢-1H-吲哚-2-羧酸盐酸盐,由于其灵活性以及作为各种工业化学品前体的用途,已在生物可再生化学品生产中显示出潜力。这些酸可以在低于所需产率的浓度下抑制工程微生物,如大肠杆菌和酿酒酵母,突显了它们作为微生物抑制剂的效力。这篇综述提供了对代谢工程策略的见解,以提高微生物对羧酸抑制的稳健性,重点关注膜损伤和内部 pH 值降低的影响。了解这些机制有助于开发更强大的菌株,以提高工业性能 (Jarboe、Royce 和 Liu,2013).

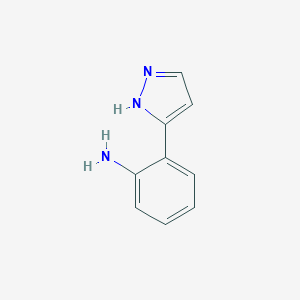

吲哚合成

吲哚生物碱,例如衍生自 (2R,3aS,7aS)-八氢-1H-吲哚-2-羧酸盐酸盐的生物碱,一个多世纪以来一直激励着有机合成化学家。吲哚合成方法的最新发展非常显着,并提出了一个分类框架来对所有吲哚合成进行分类。这篇综述重点介绍了吲哚构建的不同方法,强调了理解吲哚合成策略的历史和当前技术水平的重要性。该分类系统旨在帮助识别挑战,并将努力引导至克服吲哚合成中的挑战 (Taber 和 Tirunahari,2011).

羟基肉桂酸的抗氧化特性

羟基肉桂酸 (HCA) 因其显着的生物学特性(包括抗氧化活性)而备受关注。这篇综述综合了专注于 HCA 的构效关系 (SAR) 的研究,重点介绍了侧链上的不饱和键对其活性至关重要的作用。该综述还讨论了结构修饰对抗氧化活性的影响,为未来的药学化学工作优化 HCA 以管理氧化应激相关疾病奠定了基础。在此背景下,(2R,3aS,7aS)-八氢-1H-吲哚-2-羧酸盐酸盐的存在可以提供见解,了解其作为开发有效抗氧化分子的前体的潜力 (Razzaghi-Asl 等人,2013).

安全和危害

未来方向

As “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a key starting material for the synthesis of Perindopril and Trandolapril , future research could focus on improving the synthesis process, exploring new applications, and studying the biological effects of this compound and its derivatives.

属性

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONAUWFRJYNGAC-CGJXVAEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)